![molecular formula C21H13Cl3F3N3O3 B2742857 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide CAS No. 339026-61-8](/img/structure/B2742857.png)
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide
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Description
Scientific Research Applications
Chemical Synthesis and Modification
- The study of imination reactions of pyridinium salts with liquid ammonia/potassium permanganate showcases a method to introduce imino groups adjacent to nitrogen, highlighting regiospecificity based on substituents. This type of reaction may provide insights into functional group modifications for similar compounds (Buurman & Plas, 1986).
Antibacterial and Anticancer Properties
- Research on 2-chloro-3-hetarylquinolines includes the synthesis and evaluation of compounds for their antibacterial and anticancer activities. Such studies indicate the potential for chemical compounds with similar structures to possess significant biological activities (Bondock & Gieman, 2015).
Electrophoretic Separation
- The nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances demonstrates a method for analyzing and separating chemical compounds, which could be applied to similar compounds for quality control or research purposes (Ye et al., 2012).
Anticonvulsant Enaminones
- The crystal structure analysis of anticonvulsant enaminones provides insights into the hydrogen bonding and molecular conformations that could influence the biological activities of structurally related compounds (Kubicki et al., 2000).
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3F3N3O3/c22-15-4-1-13(17(23)8-15)10-32-30-11-29-19(31)12-2-5-16(6-3-12)33-20-18(24)7-14(9-28-20)21(25,26)27/h1-9,11H,10H2,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRHENROKNLYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide |
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